
Ácido (5-((((Benciloxi)carbonil)amino)metil)tiofen-2-il)borónico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to form stable complexes with various biological targets.
Material Science: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium catalyst . The palladium catalyst then facilitates the coupling of the boronic acid group with an electrophilic organic compound .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
The result of the action of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH, temperature, and the presence of a suitable catalyst . Additionally, the compound should be stored in a freezer to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid typically involves the reaction of thiophene derivatives with boronic acid reagents. One common method includes the use of benzyloxycarbonyl-protected amines, which react with thiophene-2-boronic acid under specific conditions to yield the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic esters or acids.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products Formed
Carbon-Carbon Coupled Products: From Suzuki-Miyaura coupling.
Oxidized Boronic Acids or Esters: From oxidation reactions.
Substituted Thiophene Derivatives: From nucleophilic substitution.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-boronic acid: A simpler boronic acid derivative with similar reactivity but lacking the benzyloxycarbonyl-protected amine group.
Phenylboronic acid: Another boronic acid derivative used in similar types of reactions but with different electronic properties.
Uniqueness
5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid is unique due to its combination of a thiophene ring and a benzyloxycarbonyl-protected amine group. This structure allows for specific interactions and reactivity that are not observed in simpler boronic acid derivatives .
Propiedades
IUPAC Name |
[5-(phenylmethoxycarbonylaminomethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-13(19-9-10-4-2-1-3-5-10)15-8-11-6-7-12(20-11)14(17)18/h1-7,17-18H,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIAUEBFZXVDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CNC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674625 | |
| Record name | [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-33-2 | |
| Record name | [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1373039.png)
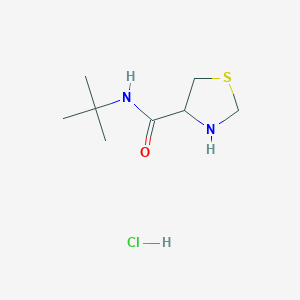
![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)
![N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1373044.png)
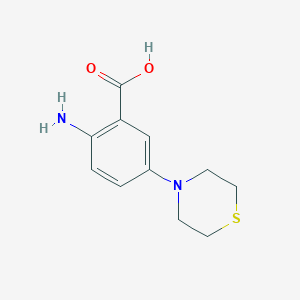
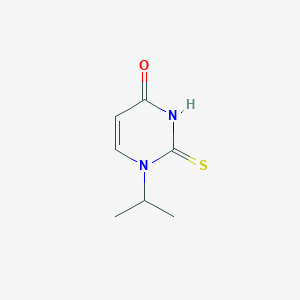
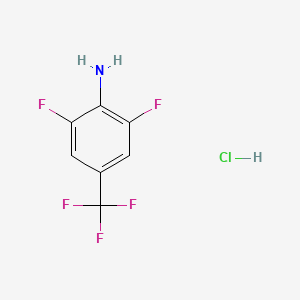
![4-{[(Cyclopropylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B1373050.png)
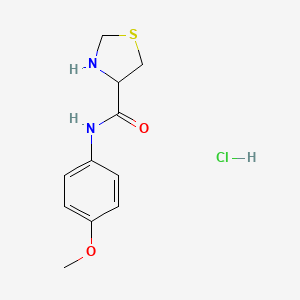
![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)
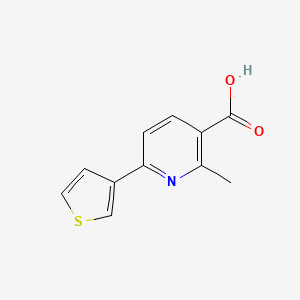
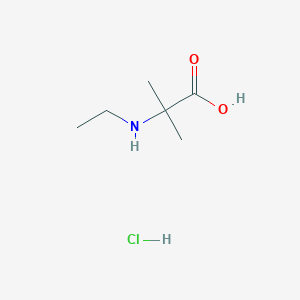

![[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1373062.png)
